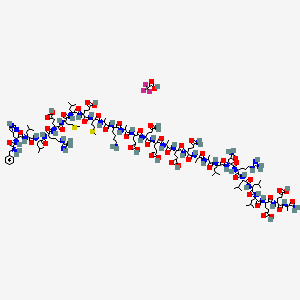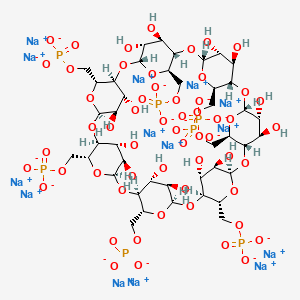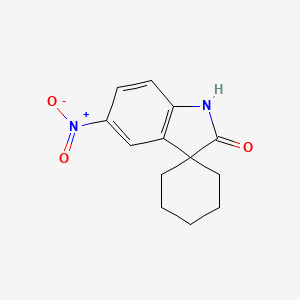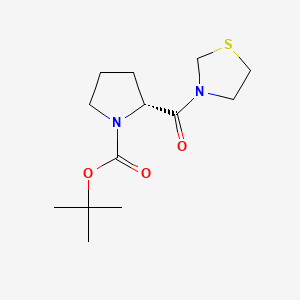![molecular formula C14H13N3 B599803 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- CAS No. 152955-55-0](/img/structure/B599803.png)
1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridin-4-amine, also known as 4-Amino-1H-pyrrolo[2,3-b]pyridine or 4-amino-7-azaindole, is a heterocyclic compound . It has the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . The compound is used by researchers as a unique chemical in early discovery .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine and its derivatives has been a subject of interest in the scientific community . The first monosubstituted 1H-pyrrolo[2,3-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Since then, various synthetic methods have been developed, starting from both a preformed pyrazole or pyridine .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-4-amine consists of a pyrrolopyridine core . The compound has two possible tautomeric forms: the 1H- and 2H-isomers . The InChI key for the compound is RCWISWVYKNLXHC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-b]pyridin-4-amine has a molecular weight of 133.15 g/mol . It has a topological polar surface area of 54.7 Ų and a complexity of 126 . The compound has two hydrogen bond donors and two hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis and Biomedical Applications
The compound belongs to a group of heterocyclic compounds known as 1H-Pyrazolo[3,4-b]pyridines. These compounds have been the subject of extensive research due to their structural similarity to the purine bases adenine and guanine. They have been synthesized using various methods, starting from both a preformed pyrazole or pyridine .
Potential Application in Diabetes Treatment
Due to the efficacy of similar compounds in reducing blood glucose levels, “1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine” may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Potential Application in Cancer Treatment
Some studies suggest that the compound may induce apoptosis in certain cancer cells, inhibiting their growth . Furthermore, it may also affect the migration and invasion abilities of some cancer cells .
Safety and Hazards
Orientations Futures
The future directions for research on 1H-Pyrrolo[2,3-b]pyridin-4-amine could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, more research is needed to understand its safety and hazards. The compound’s close similarity to the purine bases adenine and guanine suggests potential applications in medicinal chemistry .
Mécanisme D'action
Target of Action
The primary targets of 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Propriétés
IUPAC Name |
1-benzylpyrrolo[2,3-b]pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-13-6-8-16-14-12(13)7-9-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCPBSXSYOKADV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)
![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)


![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)


